molecular formula C18H19N3O2 B2911059 3,3-Dimethyl-1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidine-2-carbonitrile CAS No. 2109204-71-7

3,3-Dimethyl-1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidine-2-carbonitrile

Cat. No.: B2911059
CAS No.: 2109204-71-7
M. Wt: 309.369
InChI Key: GBILBESEVVUQNC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidine-2-carbonitrile is a complex organic compound that features a piperidine ring substituted with a phenyl-oxazole moiety and a carbonitrile group

Preparation Methods

The synthesis of 3,3-Dimethyl-1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Formation of the piperidine ring: This can be synthesized through a series of cyclization reactions starting from appropriate amine precursors.

    Introduction of the carbonitrile group: This is typically done through nucleophilic substitution reactions using cyanide sources.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

3,3-Dimethyl-1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, forming various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-Dimethyl-1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidine-2-carbonitrile involves its interaction with specific molecular targets. The phenyl-oxazole moiety can interact with biological receptors, potentially inhibiting or activating specific pathways. The carbonitrile group may also play a role in binding to enzymes or other proteins, affecting their function.

Comparison with Similar Compounds

Similar compounds to 3,3-Dimethyl-1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidine-2-carbonitrile include:

    3,3-Dimethyl-1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidine-2-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which may alter its reactivity and biological activity.

    3,3-Dimethyl-1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidine-2-methanol:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

3,3-dimethyl-1-(4-phenyl-1,3-oxazole-5-carbonyl)piperidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-18(2)9-6-10-21(14(18)11-19)17(22)16-15(20-12-23-16)13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBILBESEVVUQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C#N)C(=O)C2=C(N=CO2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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